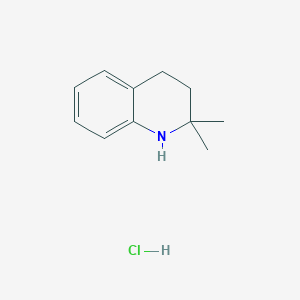

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a substituted tetrahydroquinoline derivative characterized by a partially hydrogenated quinoline core with two methyl groups at the 2-position and a hydrochloride salt. Tetrahydroquinolines are structurally related to quinoline alkaloids and are widely studied for their diverse pharmacological and industrial applications, including roles as analgesics, psychotropic agents, and corrosion inhibitors . The dimethyl substitution at the 2-position likely enhances its steric and electronic properties, influencing its reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-6,12H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINVUXKTBXJCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the tetrahydroquinoline structure . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding quinoline derivative.

Reduction: Reduction reactions can further modify the tetrahydroquinoline structure, often using hydrogenation techniques.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential in biological assays and studies.

Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Position and Type : The presence of electron-donating groups (e.g., -OMe, -OH) in 5-Methoxy-THQ and 2-Methyl-5-hydroxy-THQ enhances solubility and biological interactions, while electron-withdrawing groups (e.g., -CF₃, -Br) alter reactivity and binding affinity .

Biological Activity

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (DMTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

DMTHQ is a derivative of tetrahydroquinoline (THQ), a class of compounds known for their pharmacological potential. The structural modifications in DMTHQ enhance its bioactivity and selectivity towards various biological targets. THQ derivatives have been studied for their roles in neuroprotection, anti-inflammatory effects, and as potential anticancer agents.

1. Neuroprotective Effects

Research indicates that DMTHQ exhibits neuroprotective properties. It has been shown to inhibit oxidative stress and apoptosis in neuronal cells. In a study involving BV2 microglial cells stimulated by lipopolysaccharides (LPS), DMTHQ reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

2. Anti-inflammatory Activity

DMTHQ demonstrates significant anti-inflammatory properties. In vitro studies have reported that it inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. The IC50 values for DMTHQ against IL-6 and NO production were found to be in the range of 20–40 µM, indicating potent activity .

3. Antioxidant Properties

The antioxidant capacity of DMTHQ has been evaluated through various assays. It effectively scavenges free radicals and reduces lipid peroxidation in cellular models. The compound's ability to protect against oxidative damage is attributed to its capacity to enhance endogenous antioxidant enzyme activities .

4. Anticancer Potential

DMTHQ has shown promise as an anticancer agent. In cell line studies, it exhibited cytotoxic effects against various cancer types by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .

The biological activities of DMTHQ can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : By blocking NF-κB activation and reducing cytokine production.

- Antioxidant Mechanism : Enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Induction of Apoptosis : Activating caspases and altering mitochondrial membrane potential in cancer cells.

Case Study 1: Neuroprotection in Animal Models

In a rodent model of neuroinflammation induced by LPS, administration of DMTHQ significantly reduced behavioral deficits and neuronal loss compared to control groups. Histological analysis revealed decreased microglial activation and improved neuronal survival rates .

Case Study 2: Cancer Cell Line Studies

In vitro studies using MDA-MB-435 breast cancer cells demonstrated that DMTHQ induced apoptosis with an IC50 value around 15 µM. Flow cytometry results indicated an increase in sub-G1 phase cells, confirming apoptotic activity .

Data Summary

| Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|

| IL-6 Inhibition | 20–40 | NF-κB Inhibition |

| NO Production | 20–40 | NF-κB Inhibition |

| Cytotoxicity (Cancer) | ~15 | Apoptosis Induction |

| Antioxidant Activity | - | Free Radical Scavenging |

Q & A

Q. What are the recommended methods for synthesizing 2,2-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reduction of quinoline precursors followed by alkylation. Lab-scale methods can be scaled up by optimizing temperature, solvent choice, and catalysts (e.g., acidic ionic liquids for greener synthesis). Purification via recrystallization or chromatography ensures high yields (>80%) and purity (>95%) . Key parameters include:

- Catalyst selection : Ionic liquids (e.g., [NMPH]HPO) improve efficiency and reusability .

- Temperature control : Maintain 60–80°C during hydrogenation to minimize side products .

Q. How can researchers assess the biological activity of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo models (rodent studies) to evaluate pharmacological potential. For example:

- Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays .

- CNS activity : Behavioral assays (e.g., forced swim test) to assess antidepressant-like effects .

Pair these with molecular docking to predict interactions with targets like PPARγ .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane) are standard. Monitor purity via HPLC with UV detection at 254 nm .

Q. Are there green chemistry approaches for synthesizing this compound?

- Methodological Answer : Replace traditional catalysts with acidic ionic liquids (e.g., [NMPH]HPO), which reduce waste and enable catalyst reuse (>5 cycles with <10% activity loss) . Solvent-free conditions or water-based systems can further enhance sustainability .

Q. What regulatory guidelines apply to handling this compound in research?

- Methodological Answer : Follow ECHA guidelines for hazardous chemical management, including proper ventilation, PPE (gloves, goggles), and waste disposal. Safety Data Sheets (SDS) must be consulted for toxicity data (e.g., LD) and spill protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Analyze structural variations (e.g., substituent effects) via QSAR models to identify confounding factors. For example, PPARα/γ agonism in dimethyl-tetrahydroquinolines correlates with electronic descriptors like HOMO-LUMO gaps .

Q. What strategies are effective for studying reaction mechanisms involving this compound?

Q. How does stereochemistry influence the biological activity of tetrahydroquinoline derivatives?

Q. What computational tools are recommended for designing novel derivatives with enhanced activity?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study ligand-receptor stability. Use QSAR models incorporating descriptors like logP, polar surface area, and steric bulk to predict PPARγ binding affinity . Validate predictions with synthetic analogs.

Q. How can structure-activity relationship (SAR) studies be optimized for this compound class?

- Methodological Answer :

Systematically vary substituents (e.g., halogens, methoxy groups) and assess effects on target binding (e.g., PPARγ). Use combinatorial libraries and high-throughput screening to identify key pharmacophores. For example, 4,4-dimethyl substitution enhances agonistic activity compared to mono-methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.